REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]([I:11])=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[F:1][C:2]1[CH:3]=[C:4]([C:8]([I:11])=[CH:9][CH:10]=1)[C:5]([O:7][CH3:17])=[O:6]
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C(=O)O)C(=CC1)I
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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220 mL
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Type
|
reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
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Type
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CUSTOM
|
Details
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After that the solvent was evaporated
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Type
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ADDITION
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Details
|
the crude mixture diluted with water
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×70 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phases were collected
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Type
|
WASH
|
Details
|
washed with bicarbonate (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)OC)C(=CC1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |